Methyl 2-bromo-5-cyano-3-methoxybenzoate
Overview
Description
Methyl 2-bromo-5-cyano-3-methoxybenzoate is an organic compound with the molecular formula C10H8BrNO3 and a molecular weight of 270.08 g/mol . It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound belongs to the class of benzoates and has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
The synthesis of Methyl 2-bromo-5-cyano-3-methoxybenzoate typically involves the bromination of 3-methoxybenzoic acid followed by esterification and cyanation reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of a catalyst such as sulfuric acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-bromo-5-cyano-3-methoxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific reducing or oxidizing agents for reduction and oxidation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-bromo-5-cyano-3-methoxybenzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-cyano-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 2-bromo-5-cyano-3-methoxybenzoate can be compared with other similar compounds such as:
Methyl 2-bromo-5-methoxybenzoate: Similar structure but lacks the cyano group, which may result in different reactivity and applications.
Methyl 5-bromo-2-cyano-3-methoxybenzoate: Similar structure but with different positioning of the bromine and cyano groups, affecting its chemical properties and reactivity.
Methyl 2-bromo-5-chlorobenzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 2-bromo-5-cyano-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-8-4-6(5-12)3-7(9(8)11)10(13)15-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFDABGSCZPPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)C(=O)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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